Spironolactone-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Espironolactona-d3 es una forma deuterada de espironolactona, un antagonista de la aldosterona bien conocido. Los átomos de deuterio reemplazan tres átomos de hidrógeno en la molécula de espironolactona, lo que puede ser útil en diversas aplicaciones de investigación, particularmente en espectrometría de masas. La propia espironolactona es un antimineralocorticoide y antiandrógeno esteroideo, utilizado comúnmente como diurético y en el tratamiento de afecciones como la insuficiencia cardíaca, la hipertensión y el hiperaldosteronismo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Espironolactona-d3 implica la incorporación de átomos de deuterio en la molécula de espironolactona. Esto se puede lograr a través de varias rutas sintéticas, que incluyen:

Reacciones de Intercambio de Deuterio: Este método implica el reemplazo de átomos de hidrógeno con deuterio en presencia de una fuente de deuterio como óxido de deuterio (D2O) o solventes deuterados.

Reactivos Deuterados: El uso de reactivos deuterados en la síntesis de espironolactona también puede conducir a la formación de Espironolactona-d3.

Métodos de Producción Industrial

La producción industrial de Espironolactona-d3 generalmente involucra reacciones de intercambio de deuterio a gran escala o el uso de materiales de partida deuterados. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción se controlan cuidadosamente para mantener la integridad del compuesto deuterado .

Análisis De Reacciones Químicas

Tipos de Reacciones

Espironolactona-d3 sufre varias reacciones químicas, que incluyen:

Oxidación: Espironolactona-d3 puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden convertir Espironolactona-d3 en sus formas reducidas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de Espironolactona-d3 incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas para asegurar la formación del producto deseado .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de Espironolactona-d3 incluyen sus diversos metabolitos, como la 7α-tiometilspironolactona y la canrenona. Estos metabolitos conservan la actividad biológica del compuesto padre y contribuyen a sus efectos farmacológicos .

Aplicaciones Científicas De Investigación

Wound Healing

A notable application of spironolactone-D3 is in enhancing wound healing processes. A study demonstrated that the combination of vitamin D3 and spironolactone significantly improved wound healing in mice exposed to nitrogen mustard, a chemical known to cause severe skin damage. The treatment modulated the immune response by decreasing inflammatory cytokines and increasing the M2 macrophage population, which is associated with tissue repair .

Data Table: Effects on Wound Healing

| Treatment | Inflammatory Markers Reduced | M2/M1 Macrophage Ratio | Wound Closure Rate |

|---|---|---|---|

| Vitamin D3 Alone | IL-1α, IL-1β | Decreased | Moderate |

| Spironolactone Alone | MMP-9, CCL2 | Slightly Decreased | Slow |

| Combined Treatment | All listed markers | Increased | Rapid |

Renal Protection

This compound has also shown promise in renal protection, particularly in models of renal fibrosis. In studies involving rats with induced heart failure, spironolactone treatment resulted in reduced collagen deposition and improved renal function indicators . This suggests potential applications in preventing renal damage in various clinical scenarios.

Case Study: Renal Fibrosis Model

In an experimental model using Sprague-Dawley rats:

- Induction : Isoprenaline was used to induce heart failure.

- Treatment : Rats received spironolactone at doses of 30 or 60 mg/kg/day for 21 days.

- Results : Significant reduction in TGF-β levels and collagen deposition was observed compared to untreated controls.

COVID-19 Therapeutics

The anti-inflammatory properties of this compound have been explored in the context of COVID-19. Research indicates that it may help mitigate acute lung injury associated with the disease through its effects on the renin-angiotensin-aldosterone system . This could provide additional protection for patients at high risk of severe pneumonia.

Potential Mechanisms

- Inhibition of TMPRSS2 : Reduces viral entry into cells.

- Modulation of Inflammation : Decreases pro-inflammatory cytokines, potentially improving clinical outcomes.

Dermatological Applications

This compound has gained traction as a treatment for acne, particularly among women with hormonal imbalances. A retrospective study showed that a majority of participants experienced significant improvement in acne severity scores while on spironolactone therapy .

Acne Treatment Outcomes

| Patient Group | Improvement Rate (%) | Complete Clearance Rate (%) |

|---|---|---|

| Overall | 73.1 (face) | 55 |

| Chest | 75.9 | 50 |

| Back | 77.6 | 52 |

Mecanismo De Acción

Espironolactona-d3 ejerce sus efectos actuando como un antagonista del receptor mineralocorticoide, específicamente bloqueando la acción de la aldosterona. Esto conduce a una mayor excreción de sodio y agua mientras se retiene el potasio. Los objetivos moleculares incluyen el sitio de intercambio sodio-potasio dependiente de aldosterona en el túbulo contorneado distal renal. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la unión de la aldosterona y los efectos posteriores en la corriente abajo sobre el equilibrio de electrolitos .

Comparación Con Compuestos Similares

Compuestos Similares

Espironolactona: La forma no deuterada de Espironolactona-d3, utilizada ampliamente en entornos clínicos.

Eplerenona: Otro antagonista de la aldosterona con un mecanismo de acción similar pero diferente estructura química.

Canrenona: Un metabolito de la espironolactona con efectos farmacológicos similares.

Unicidad

Espironolactona-d3 es única debido a la presencia de átomos de deuterio, lo que la hace particularmente útil en aplicaciones de investigación que involucran espectrometría de masas. El etiquetado de deuterio permite la cuantificación precisa y el seguimiento del compuesto y sus metabolitos en sistemas biológicos .

Actividad Biológica

Spironolactone-D3, a stable isotope-labeled form of spironolactone, is primarily recognized for its role as a mineralocorticoid receptor antagonist. This compound has garnered attention due to its diverse biological activities, particularly in the realms of inflammation modulation, wound healing, and cardiovascular health. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Spironolactone functions by antagonizing the effects of aldosterone at mineralocorticoid receptors, which leads to several downstream effects:

- Diuretic Effect : It promotes sodium excretion and potassium retention, making it useful in treating conditions like hypertension and heart failure.

- Anti-inflammatory Properties : Spironolactone has been shown to inhibit inflammatory pathways, particularly the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition can lead to reduced expression of pro-inflammatory cytokines and mediators .

Synergistic Effects with Vitamin D3

Recent studies have highlighted the synergistic effects of this compound when combined with vitamin D3 (VD3). A notable study demonstrated that this combination significantly improved wound healing in mice exposed to nitrogen mustard, a toxic agent that causes severe skin damage. The combination therapy enhanced the inhibitory effect on NF-κB activity and reduced inflammatory markers such as inducible nitric oxide synthase (iNOS) and matrix metallopeptidase-9 (MMP-9) .

Table 1: Effects of this compound and Vitamin D3 on Inflammatory Markers

| Treatment Combination | iNOS Expression | MMP-9 Expression | Pro-inflammatory M1 Macrophages |

|---|---|---|---|

| Control | High | High | High |

| This compound + VD3 | Low | Low | Reduced |

Wound Healing

The combination of this compound and VD3 has shown promise in enhancing skin repair mechanisms. The anti-inflammatory properties of both compounds facilitate a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages, thereby promoting tissue repair and regeneration .

Cardiovascular Health

Spironolactone is well-documented for its cardiovascular benefits, particularly in patients with heart failure. It helps reduce myocardial fibrosis and left ventricular hypertrophy. However, its use in patients undergoing hemodialysis has been controversial due to potential adverse effects such as hyperkalemia and hypotension . A retrospective study indicated no significant survival benefit associated with spironolactone use in hemodialysis patients, emphasizing the need for careful patient selection .

Case Studies

- Wound Healing in Toxic Exposure : A study involving mice demonstrated that the combination of this compound and VD3 significantly improved healing outcomes after nitrogen mustard exposure. The treatment led to a marked decrease in inflammatory cell infiltration and enhanced tissue regeneration .

- Hemodialysis Patient Outcomes : In a large cohort study assessing spironolactone's impact on survival rates among hemodialysis patients, results indicated no significant difference in survival between those treated with spironolactone and those who were not. This highlights the complexities surrounding its clinical use in populations with compromised renal function .

Propiedades

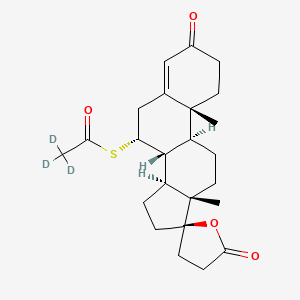

Fórmula molecular |

C24H32O4S |

|---|---|

Peso molecular |

419.6 g/mol |

Nombre IUPAC |

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] 2,2,2-trideuterioethanethioate |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i1D3 |

Clave InChI |

LXMSZDCAJNLERA-OFUZVNSWSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C |

SMILES canónico |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |

Pureza |

99.9% by HPLC; >98% atom D |

Sinónimos |

7-Acetyl(D3)thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.